molecular formula C5H11NO2 B586753 Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) CAS No. 152970-08-6

Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI)

Katalognummer: B586753
CAS-Nummer: 152970-08-6
Molekulargewicht: 117.148
InChI-Schlüssel: PWHWWMHNXSWQLD-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) is a chiral compound with the chemical formula C5H11NO2. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) can be synthesized through various methods. One common synthetic route involves the reaction of propanoic acid with ethylamine in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the removal of water .

Industrial Production Methods

In industrial settings, the production of Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-ethyl-2-oxo-propanamide.

    Reduction: Formation of N-ethyl-2-amino-propanamide.

    Substitution: Formation of various substituted amides depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Propanamide, N-ethyl-2-hydroxy-, (S)- (9CI)
  • N-(2-hydroxyethyl)propionamide
  • N-ethyl-L-2-hydroxypropionamide

Uniqueness

Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer (S)- (9CI). This chiral specificity is crucial in applications where stereochemistry plays a significant role, such as in drug design and synthesis.

Eigenschaften

CAS-Nummer

152970-08-6

Molekularformel

C5H11NO2

Molekulargewicht

117.148

IUPAC-Name

(2R)-N-ethyl-2-hydroxypropanamide

InChI

InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1

InChI-Schlüssel

PWHWWMHNXSWQLD-SCSAIBSYSA-N

SMILES

CCNC(=O)C(C)O

Synonyme

Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.